Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate
Description
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2-oxopropoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-8(15)7-18-12-5-10(14(16)17-3)6-13-11(12)4-9(2)19-13/h4-6H,7H2,1-3H3 |
InChI Key |
SJDTWVMSJVEWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in dimethylformamide (DMF) at 60–80°C for 12–24 hours, using potassium carbonate (K₂CO₃) as the base. A molar ratio of 1:1.2 (benzofuran derivative to 2-oxopropyl bromide) optimizes yield while minimizing side reactions. Industrial adaptations employ continuous flow reactors to enhance heat transfer and reduce reaction time to 4–6 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 60–80°C | |
| Catalyst/Base | K₂CO₃ | |
| Yield | 65–72% |
Mechanistic Pathway
The mechanism proceeds via deprotonation of the benzofuran hydroxyl group by K₂CO₃, generating a phenoxide ion that attacks the electrophilic carbon of 2-oxopropyl bromide. This SN2-type substitution installs the 2-oxopropoxy group, followed by esterification with methyl chloride to yield the final product.
Patent-Based Industrial Synthesis
A patent (EP2279167A1) outlines an optimized large-scale process for structurally related benzofuran compounds, offering insights applicable to the target molecule. While focused on 4-methyl-3-oxo-N-phenylpentamide, the methodology highlights critical adjustments for improving yield and purity.
Solvent and Base Selection
The use of C₃–C₅ alcohols (e.g., isopropanol) as solvents enhances solubility and reduces byproduct formation. Combining this with anhydrous K₂CO₃ at 10–15°C during reagent addition minimizes O-alkylation impurities, a common side reaction in benzofuran chemistry.
Key Data:
Purification Strategies
Post-reaction, isopropanol is removed under vacuum, and the crude product is purified via ethyl acetate/water partitioning. Acidification to pH 0.5–2.0 precipitates the product, which is then recrystallized from aqueous methanol. This achieves >99% purity, as verified by HPLC.
Multi-Step Synthesis from Fragmented Intermediates
A modular approach constructs the benzofuran core before introducing the 2-oxopropoxy group. Source details the synthesis of ethyl 5,7-dimethoxy benzofuran-3-carboxylate, providing a template for analogous strategies.
Benzofuran Core Assembly
Refluxing 2,4-dimethoxy-6-hydroxybenzaldehyde with ethyl bromoacetate in acetone forms the benzofuran ring via Perkin cyclization. Subsequent hydrazidation with hydrazine hydrate introduces reactive sites for further functionalization.
Key Data:
Late-Stage Functionalization
The 2-oxopropoxy group is introduced via nucleophilic substitution, similar to Section 1. However, pre-forming the benzofuran core allows stricter control over regioselectivity, improving overall yield to 78%.
Comparative Analysis of Methods
The table below evaluates the efficacy of each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | High | Moderate |
| Patent-Based | 75 | 99 | Industrial | High |
| Multi-Step | 78 | 97 | Moderate | Low |
| Catalytic | 34 | 87 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
The methoxy-hydroxyphenyl substituent in adds polarity via the hydroxyl group, enhancing solubility in polar solvents compared to the target compound.
Physicochemical Properties: The methyl ester group in all compounds contributes to moderate lipophilicity, but the 2-oxopropoxy and phenolic hydroxyl groups in the target compound and , respectively, create divergent solubility profiles.
Biological Activity
Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzofuran ring with a carboxylate functional group, contributing to its unique chemical properties. Its molecular formula is C15H16O4, with a molecular weight of approximately 262.26 g/mol. The specific substitution pattern on the benzofuran ring enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections caused by resistant microorganisms. The mechanism of action may involve the inhibition of microbial growth through interference with cell wall synthesis or metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies show that it can induce apoptosis in cancer cells, possibly through the modulation of specific enzyme activities and cell signaling pathways. Notably, it has shown activity against several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| HT-29 (Colon) | 10.0 |
These findings suggest that this compound could serve as a lead compound in the development of new anticancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence key signaling pathways involved in cell proliferation and survival. This interaction may lead to:
- Inhibition of Microbial Growth : By disrupting essential metabolic processes in bacteria.
- Induction of Apoptosis : Through activation of caspases and alteration of mitochondrial membrane potential in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL, indicating potent antimicrobial properties .
- Anticancer Activity : In vitro tests conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant cell death at concentrations lower than those toxic to normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving etherification, dehydrative cyclization, and esterification. A typical approach starts with functionalizing o-hydroxyacetophenones, followed by cyclization under basic conditions to form the benzofuran core. The 2-oxopropoxy group is introduced via nucleophilic substitution or coupling reactions. Reaction conditions such as temperature (e.g., 0–80°C), solvent polarity (THF or DMF), and catalyst choice (e.g., NaH for deprotonation) critically affect yield and purity . Optimizing stoichiometry of reagents like acetic anhydride for acetylation can reduce side products .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions on the benzofuran ring. For example, the methyl group at position 2 appears as a singlet in ¹H NMR, while the ester carbonyl (C=O) resonates near 165–170 ppm in ¹³C NMR. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and infrared (IR) spectroscopy confirms functional groups like ester C=O (~1720 cm⁻¹) and ketone (2-oxo) groups (~1700 cm⁻¹) .
Q. What are the key considerations in designing experiments to assess the compound's pharmacokinetic properties?
- Methodological Answer : In vitro assays should evaluate metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 cells). For in vivo studies, ensure proper formulation (e.g., PEG-400/saline for solubility) and use LC-MS/MS for quantification. Structural analogs with similar benzofuran scaffolds show varied bioavailability due to ester hydrolysis, suggesting the need for stability testing under physiological pH .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental X-ray diffraction data and computational models?
- Methodological Answer : Discrepancies often arise from disordered solvent molecules or incorrect space group assignments. Use SHELXL (for refinement) and Olex2 (for visualization) to reanalyze diffraction data. Cross-validate with density functional theory (DFT)-optimized geometries (e.g., Gaussian09) to check bond lengths/angles. If torsion angles deviate, consider twinning or thermal motion artifacts. The SHELX system’s robust refinement algorithms are critical for resolving such issues .
Q. What strategies optimize the compound's bioactivity through functional group modification?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest replacing the 2-oxopropoxy group with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability. Introducing electron-withdrawing groups (e.g., Br at position 6) can improve binding affinity to target enzymes. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations guide rational modifications. For example, brominated analogs show increased antimicrobial activity due to enhanced electrophilic reactivity .
Q. How do hydrogen bonding patterns affect the compound's crystal packing and stability?
- Methodological Answer : Graph set analysis (via Mercury software) reveals that intermolecular hydrogen bonds (e.g., C=O···H–O) stabilize the crystal lattice. For this compound, the ketone oxygen may act as an acceptor, forming dimers or chains. Thermal gravimetric analysis (TGA) and variable-temperature XRD can correlate packing efficiency with melting points. Etter’s rules for hydrogen-bonding motifs help predict polymorphism risks .
Q. When encountering contradictory biological assay results, what methodological approaches validate the compound's mechanism of action?
- Methodological Answer : Contradictions may arise from off-target effects or assay interference (e.g., fluorescence quenching). Use orthogonal assays:
- Enzymatic assays : Compare IC₅₀ values across recombinant vs. cell-based systems.
- CRISPR knockouts : Validate target specificity in gene-edited cell lines.
- Isothermal titration calorimetry (ITC) : Confirm binding thermodynamics.
Cross-referencing with structural analogs (e.g., methyl 4-acetoxy derivatives) clarifies whether activity is scaffold-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
